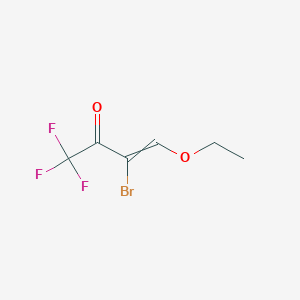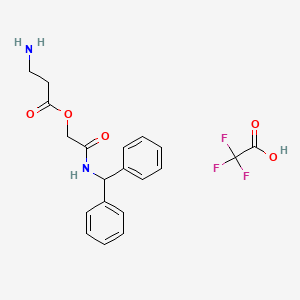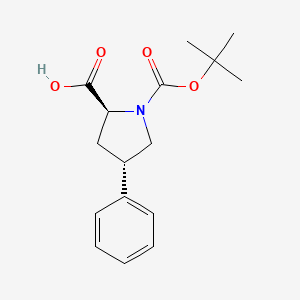![molecular formula C14H10O4 B1334045 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid CAS No. 24351-54-0](/img/structure/B1334045.png)
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid is an organic compound featuring a benzoic acid moiety substituted with a benzo[d][1,3]dioxole group
Mechanism of Action
Target of Action
Related compounds have shown activity against various cancer cell lines . The compound’s targets likely play a crucial role in cellular processes such as cell cycle progression and apoptosis .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential anticancer activity, it may impact pathways related to cell cycle regulation and apoptosis . The downstream effects of these disruptions could include halted cell proliferation and induced cell death.
Result of Action
Related compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially making it a valuable tool in cancer treatment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely due to the unique structure of the benzodioxole moiety, which may allow it to bind to the active sites of enzymes and other biomolecules .
Cellular Effects
Some benzodioxole derivatives have shown potent growth inhibition properties against various human cancer cell lines . They can induce apoptosis and cause cell cycle arrests . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Changes in gene expression may also occur as a result of these interactions .
Dosage Effects in Animal Models
For example, they may show threshold effects, and toxic or adverse effects may occur at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid typically involves the reaction of benzo[d][1,3]dioxole with a suitable benzoic acid derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, where benzo[d][1,3]dioxole is coupled with a halogenated benzoic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A simpler structure lacking the benzoic acid moiety.
Benzoic acid: Lacks the benzo[d][1,3]dioxole group.
2-(Benzo[d][1,3]dioxol-5-yl)Acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid is unique due to the combination of the benzoic acid and benzo[d][1,3]dioxole groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCCFXRLGYKBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373482 |
Source


|
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24351-54-0 |
Source


|
| Record name | 2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)
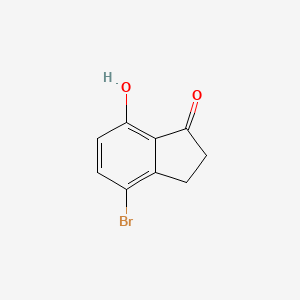
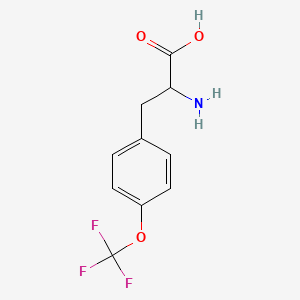

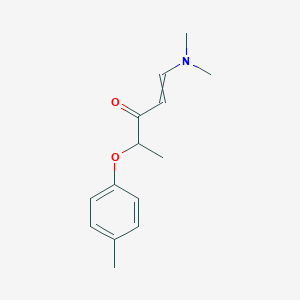
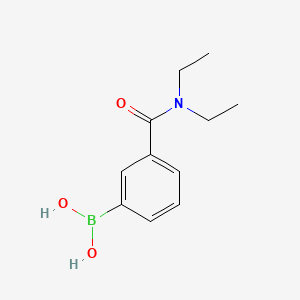
![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)
